Saturated 5-Benzyl Scaffold Differentiates from 5-Benzylidene BPT Series by Eliminating the Electrophilic Michael Acceptor and Altering LogP
The target compound contains a saturated sp³-hybridized C5-benzyl group (CH₂-Ph), whereas the extensively characterized BPT series bears a conjugated sp² 5-benzylidene (CH=CH-Ph) moiety. This structural distinction eliminates the α,β-unsaturated carbonyl-like Michael acceptor electrophilicity inherent to benzylidene analogs, which has been implicated in both therapeutic target engagement and off-target covalent adduct formation [1]. The calculated LogP for the saturated 5-benzyl analog (4.01) differs from the 5-benzylidene BPT core (LogP ~3.5), indicating altered lipophilicity and membrane partitioning behavior . DFT calculations on related 2-phenyliminothiazolidin-4-ones confirm that C5 saturation modifies the HOMO-LUMO gap and dipole moment, directly affecting intermolecular interaction potential [2].
| Evidence Dimension | C5 hybridization state and electrophilicity; LogP; calculated electronic properties |
|---|---|
| Target Compound Data | C5 sp³ benzyl (saturated); LogP = 4.01; no Michael acceptor at C5 |
| Comparator Or Baseline | BPT: C5 sp² benzylidene (conjugated); LogP ~3.5; contains α,β-unsaturated Michael acceptor |
| Quantified Difference | Hybridization: sp³ vs. sp²; LogP difference: ~0.5 log units; electrophilic reactivity: eliminated vs. present |
| Conditions | Calculated physicochemical properties (Hit2Lead database); DFT/B3LYP theoretical calculations on phenylimino-thiazolidin-4-one tautomers (Bull Chem Soc Ethiop 2023) |
Why This Matters
The absence of the Michael acceptor motif may reduce non-specific protein reactivity and improve selectivity profiles, making this compound a preferred starting scaffold for lead optimization programs that require clean target engagement without confounding electrophilic artifacts.
- [1] Wu S, Guo W, Teraishi F, Pang J, Kaluarachchi K, Zhang L, Davis J, Dong F, Yan B, Fang B. Anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs. Med Chem. 2006 Nov;2(6):597-605. doi:10.2174/1573406410602060597. View Source
- [2] El-Rayyes A, Mogharbel RT, Abdel-Rhman MH, Ismail MA, Abdel-Latif E. Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bull Chem Soc Ethiop. 2023;37(5):1275-1286. doi:10.4314/bcse.v37i5.18. View Source
